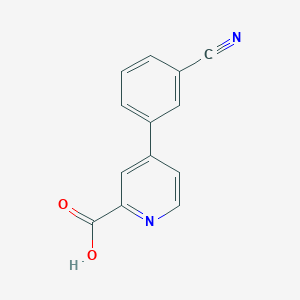
2-Chloro-5-(4-cyanophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-cyanophenyl)nicotinic acid (2-CPA) is a synthetic compound that has been used in a variety of scientific and medical research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. 2-CPA is also known as 2-Chloro-5-Phenylnicotinic Acid and is a derivative of nicotinic acid.
科学的研究の応用
2-CPA has been used in a variety of scientific research applications, including cell culture studies, pharmacological studies, and drug delivery studies. It has also been used to study the biochemical and physiological effects of drugs, as well as the effects of environmental toxins. 2-CPA has also been used in the study of enzyme inhibition, receptor binding, and gene expression.
作用機序
2-CPA binds to nicotinic receptors, which are located in the central nervous system and the peripheral nervous system. The binding of 2-CPA to these receptors causes a decrease in the release of neurotransmitters, which leads to a decrease in nerve activity. This decrease in nerve activity can cause a variety of effects, including sedation, decreased heart rate, and decreased blood pressure.
Biochemical and Physiological Effects
2-CPA has been studied for its biochemical and physiological effects. It has been found to have a sedative effect and can decrease heart rate and blood pressure. It has also been found to have an anticonvulsant effect and can reduce the severity of seizures. Additionally, 2-CPA has been found to have an anti-inflammatory effect and can reduce the symptoms of inflammation.
実験室実験の利点と制限
2-CPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is non-toxic and can be used in a variety of cell culture studies. However, 2-CPA has some limitations for laboratory experiments. It is not very soluble in aqueous solutions, and it is not very stable in alkaline solutions.
将来の方向性
There are several potential future directions for research on 2-CPA. These include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies could be conducted to explore its potential applications in drug delivery, gene expression, and enzyme inhibition. Furthermore, further research could be conducted to explore the potential of 2-CPA as a therapeutic agent for the treatment of various diseases and disorders.
合成法
2-CPA can be synthesized by a variety of methods, including the direct reaction of 4-cyanophenylacetic acid with 2-chloronicotinic acid. This reaction yields 2-CPA as the main product, along with other minor products. The reaction can be catalyzed with either a base or an acid, depending on the desired outcome. The reaction can also be carried out in a variety of solvents, including water, methanol, ethanol, and dimethyl sulfoxide (DMSO).
特性
IUPAC Name |
2-chloro-5-(4-cyanophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-12-11(13(17)18)5-10(7-16-12)9-3-1-8(6-15)2-4-9/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXDCJRGIXHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687008 |
Source


|
| Record name | 2-Chloro-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1258629-59-2 |
Source


|
| Record name | 2-Chloro-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














